molecular formula C5H8N2S B102076 2-(2-Aminoethyl)thiazole CAS No. 18453-07-1

2-(2-Aminoethyl)thiazole

Cat. No. B102076
CAS RN: 18453-07-1
M. Wt: 128.2 g/mol
InChI Key: TWZOYAWHWDRMEZ-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)thiazole is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the aminoethyl group at the 2-position of the thiazole ring suggests potential for chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of 2-amino-substituted thiazoles, such as 2-(2-Aminoethyl)thiazole, can be achieved through various methods. One approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, which is compatible with a range of aldehydes and provides access to a variety of diazole derivatives in an efficient and scalable fashion . Another method includes the synthesis of aromatic unsymmetrical diamine monomers containing the thiazole ring, which can be further polymerized with various aromatic dianhydrides .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively investigated, including studies on their electronic properties and spectroscopic profiles. For instance, the molecular and electronic structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole has been studied, revealing the existence of amino tautomers in the solid state and providing insights into the vibrational wavenumbers through FT-Raman and FT-IR spectra . Additionally, the synthesis and characterization of novel 2-amino-1,3,4-thiadiazoles have been performed, with structural elucidation using various spectroscopic techniques .

Chemical Reactions Analysis

2-(2-Aminoethyl)thiazole and its derivatives exhibit high reactivity, allowing for a range of chemical transformations. For example, the construction of a library of 2-amino/amido-1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives has been achieved via solid-phase organic synthesis, involving cyclization of thiosemicarbazide and subsequent functionalization reactions . Additionally, the synthesis of new thiazole derivatives and their reactions with various electrophiles have been reported, leading to the formation of compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Polyimides derived from thiazole-containing monomers exhibit high thermal stability, good mechanical properties, and dielectric constants suitable for electronic applications . The biological activities of 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been systematically evaluated, showing good fungicidal and antiviral activities . Furthermore, the anticancer properties of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have been explored, with studies on its cytotoxic performance against human cancer cell lines and molecular docking simulations indicating its potential as an anticancer agent .

Scientific Research Applications

Corrosion Inhibition

2-Aminothiazole derivatives are significant in the field of corrosion inhibition. For instance, 2-amino-4-methyl-thiazole (2A4MT) has been found effective as a corrosion inhibitor for mild steel in acidic solutions. Its efficiency is attributed to the strong adsorption and formation of a barrier film on the steel surface, as observed through electrochemical and quantum chemical studies (Yüce et al., 2014). Similarly, other studies have shown the use of various thiazole derivatives in protecting metals like copper and mild steel from corrosion in acidic environments, highlighting their potential as effective corrosion inhibitors (Farahati et al., 2019), (Khaled & Amin, 2009).

Biological Activities and Therapeutics

2-Aminothiazole compounds exhibit a range of biological activities, including antiprotozoal, antibacterial, antifungal, and antituberculosis properties. For example, certain 2-amino thiazole derivatives have been observed to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in various biological functions (Korkmaz, 2022). In the context of tuberculosis, 2-aminothiazole series showed promising anti-bacterial activity against Mycobacterium tuberculosis, indicating potential for development as anti-tubercular agents (Kesicki et al., 2016).

Materials Science and Chemistry

In materials science, thiazole derivatives are employed for the synthesis of novel compounds and materials. For instance, 2-aminothiazole derivatives have been used in the synthesis of novel dyes for textile applications, exhibiting both color-fastness and antimicrobial properties (Gaffer et al., 2016). Another study focused on the unexpected synthesis of 3-(2-aminothiazol-5-yl)-3-arylpropanoates through a one-pot four-component procedure, demonstrating the versatility of 2-aminothiazole in organic synthesis (Li & Li, 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . In case of contact, immediate medical attention is required .

properties

IUPAC Name

2-(1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZOYAWHWDRMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171583
Record name 2-(2-Aminoethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)thiazole

CAS RN

18453-07-1
Record name 2-Thiazolylethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18453-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminoethyl)thiazole
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Record name 2-(2-Aminoethyl)thiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiazol-2-yl)ethanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
R Villalobos-Molina, JA García-Sáinz - European Journal of Pharmacology, 1983 - Elsevier
Histamine and 2-(2-aminoethyl)-thiazole induced dose-dependent increases in the labeling of phosphatidylinositol in rabbit aorta whereas impromidine was without effect. The effect of …
Number of citations: 28 www.sciencedirect.com
DA Owen - British journal of pharmacology, 1975 - ncbi.nlm.nih.gov
The effects of histamine on blood pressure have been compared with the effects caused by four histamine-like agonists in anaesthetized cats. 2. It has been confirmed that the …
Number of citations: 43 www.ncbi.nlm.nih.gov
M Impicciatore - British Journal of Pharmacology, 1978 - ncbi.nlm.nih.gov
Histamine has a dual action on the in situ gall bladder of the guinea-pig: a spasmogenic and a relaxant effect mediated through H1-and H2-receptor stimulation respectively. 2 The …
Number of citations: 27 www.ncbi.nlm.nih.gov
MM Vohra - Journal of Pharmacy and Pharmacology, 1981 - Wiley Online Library
Recently, it was reported (Vohra 1980) that guinea-pig and not rat vas deferens contains a histamine HI-receptor. According to this report one would therefore predict that 2-(2-pyridy1)-…
Number of citations: 5 onlinelibrary.wiley.com
SB FLYNN, DAA Owen - British journal of pharmacology, 1975 - Wiley Online Library
1 The vasodilator activity of histamine has been studied in anaesthetized cats. 2 Histamine causes dose‐dependent vasodilatation in the vasculature of the hind‐limb and mesentery, …
Number of citations: 90 bpspubs.onlinelibrary.wiley.com
AR Anwar, AB Kay - Clinical and experimental immunology, 1980 - ncbi.nlm.nih.gov
The pharmacological specificity of histamine-induced enhancement of human eosinophil C3b rosettes was studied using H1-and H2-receptor agonists and antagonists. The H1 agonist, …
Number of citations: 22 www.ncbi.nlm.nih.gov
GJ Durant, CR Ganellin… - Journal of medicinal …, 1975 - ACS Publications
Histamine exists predominantly as the NT-H tautomer of the monocation (Ha) at a physiological pH of 7.4 and struc-ture-activity studies indicate that this tautomer is likely to be the …
Number of citations: 338 pubs.acs.org
G Bertaccini, G Coruzzi, T Vitali - Pharmacological Research …, 1978 - Elsevier
Histamine had a positive inotropic effect on the papillary muscle of the guinea pig and it was actually more potent than adrenaline. This stimulant effect was related to an excitation of the …
Number of citations: 24 www.sciencedirect.com
G Bertaccini, E Molina, T Vitali… - British Journal of …, 1979 - Wiley Online Library
1 Histamine and a series of compounds acting selectively on H r and H 2 ‐receptors were tested on the isolated oestrous uterus of the rat. 2 Histamine had a dose‐dependent inhibitory …
Number of citations: 37 bpspubs.onlinelibrary.wiley.com
M Impicciatore, G Morini, G Bertaccini - European Journal of Pharmacology, 1978 - Elsevier
Two selective H 2 receptor stimulants (5-methyl-N-methylhistamine and dimaprit) so far never tested in isolated gastric preparations, were found to be strong stimulants of acid secretion …
Number of citations: 13 www.sciencedirect.com

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